molecular formula C27H27N5 B11287700 1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11287700
M. Wt: 421.5 g/mol
InChI Key: UMCVSKRDBBDETQ-UHFFFAOYSA-N
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Description

2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic natural nucleotides

Preparation Methods

The synthesis of 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with various substituents. The key steps include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA, interfering with its replication and transcription processes . Additionally, the piperazine moiety can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 2-ALLYL-1-(4-BENZYLPIPERAZINO)-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other benzimidazole derivatives such as:

Properties

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H27N5/c1-3-9-22-20(2)23(18-28)26-29-24-12-7-8-13-25(24)32(26)27(22)31-16-14-30(15-17-31)19-21-10-5-4-6-11-21/h3-8,10-13H,1,9,14-17,19H2,2H3

InChI Key

UMCVSKRDBBDETQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)N4CCN(CC4)CC5=CC=CC=C5)C#N

Origin of Product

United States

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